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Introduction

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical
activity against a range of kinases implicated in myeloid leukemias.[1][2][3] This pyrido[2,3-
d]pyrimidine derivative has demonstrated nanomolar inhibitory activity against the entire Src
kinase family, Abl kinase, and several angiogenic receptor kinases, including VEGFR1,
VEGFR2, Tie2, PDGFR, FGFR1, FGFR3, and EGFR.[1][2][3] Preclinical studies have
highlighted its potential in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML)
through the inhibition of proliferation, induction of apoptosis, and suppression of key signaling
pathways such as STAT5 phosphorylation.[2][3]

These application notes provide detailed protocols for key in vitro assays to evaluate the
efficacy and mechanism of action of SAR103168.

Data Presentation
Table 1: Kinase Inhibition Profile of SAR103168
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Kinase Target IC50 (nM) Assay Conditions
Src 0.65 +0.02 100 uM ATP

Abl Nanomolar Not specified
VEGFR1 Nanomolar Not specified
VEGFR2 Nanomolar Not specified

Tie2 Nanomolar Not specified
PDGFR Nanomolar Not specified
FGFR1 Nanomolar Not specified
FGFR3 Nanomolar Not specified

EGFR Nanomolar Not specified

Data compiled from preclinical findings.[2][3]

Table 2: Cellular Activity of SAR103168 in Myeloid
| eukemia Models

Assay Type Cell Type Effect Potency
Inhibition of
AML and CML cell
Proliferation Inhibition i proliferation and Nanomolar IC50
ines

induction of apoptosis

Leukemic Progenitor Primary AML patient ] ] ) >85% of samples
o Anti-proliferative »
Inhibition samples (CFU-L) sensitive

KG1 AML cells and o
_ _ _ _ Inhibition of STAT5
Signal Transduction primary AML patient ) Dose-dependent
I phosphorylation
cells

CFU-L: Colony-Forming Unit-Leukemia. Data from preclinical studies.[1][3]

Experimental Protocols
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In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory

concentration (IC50) of SAR103168 against its target kinases.

Materials:

Recombinant human kinase (e.g., Src, Abl, VEGFR2)
Kinase-specific peptide substrate
ATP

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35, 2 mM
DTT)

SAR103168 stock solution (in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

White, opaque 96-well or 384-well plates

Procedure:

Prepare serial dilutions of SAR103168 in assay buffer. The final DMSO concentration should
be kept below 1%.

Add the diluted SAR103168 or vehicle control (DMSO) to the wells of the assay plate.
Prepare a kinase/substrate mixture in assay buffer and add it to the wells.

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should
be at or near the Km for each specific kinase (e.g., 100 uM for Src).[3]

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction
is in the linear range.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent
according to the manufacturer's instructions. This involves a two-step process: first, stopping
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the kinase reaction and depleting the remaining ATP, and second, converting the generated
ADP into ATP and measuring the light output via a luciferase reaction.

e Measure luminescence using a plate reader.

o Calculate the percent inhibition for each SAR103168 concentration relative to the vehicle
control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

AML Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of SAR103168 on AML
cell lines.

Materials:
e AML cell lines (e.g., KG1, EOL-1, Kasumi-1, CTV1)[3]

o Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and
penicillin/streptomycin)

e SAR103168 stock solution (in DMSO)

o Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
» Sterile, clear-bottom 96-well cell culture plates

Procedure:

e Seed the AML cells in the 96-well plates at an appropriate density (e.g., 5,000-10,000
cells/well) and allow them to adhere or stabilize overnight.

e Prepare serial dilutions of SAR103168 in complete culture medium.
e Add the diluted compound or vehicle control to the appropriate wells.

 Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2
incubator.

o Equilibrate the plates to room temperature.
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Add the cell viability reagent to each well according to the manufacturer's protocol.

Measure the luminescence, which is proportional to the amount of ATP and thus the number
of viable cells.

Calculate the percent inhibition of cell proliferation for each concentration and determine the
IC50 value.

STATS5 Phosphorylation Inhibition Assay (Western Blot)

This protocol details the procedure for evaluating the effect of SAR103168 on STAT5
phosphorylation in AML cells.

Materials:

AML cell line (e.g., KG1) or primary AML cells[3]

Complete culture medium

SAR103168 stock solution (in DMSO)

Cytokine for stimulation (if required, e.g., GM-CSF for some models)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit

SDS-PAGE gels and blotting equipment

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Culture AML cells and starve them of serum or growth factors if necessary to reduce basal
phosphorylation.
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» Treat the cells with various concentrations of SAR103168 or vehicle control for a specified
time (e.g., 2-4 hours).

« If applicable, stimulate the cells with a cytokine (e.g., GM-CSF) for a short period (e.g., 15-30
minutes) to induce STAT5 phosphorylation.

e Wash the cells with ice-cold PBS and lyse them on ice.

o Clarify the lysates by centrifugation and determine the protein concentration of the
supernatants.

e Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

» Block the membrane with 5% BSA or non-fat milk in TBST.

e Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.
e Wash the membrane and incubate with the HRP-conjugated secondary antibody.

» Detect the signal using a chemiluminescent substrate and an imaging system.

» Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.

e Quantify the band intensities to determine the dose-dependent inhibition of STAT5
phosphorylation.

Visualizations

Caption: SAR103168 mechanism of action.

Caption: In vitro evaluation workflow for SAR103168.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191841#sar103168-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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